3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound that features a pyrrole ring substituted with ethoxyphenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions: The ethoxyphenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the substituted pyrrole with propanoic acid derivatives under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Chemistry: To enhance reaction efficiency and yield.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification: Employing techniques like crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogens, alkylating agents
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)propionic acid
- 3-(3-Methoxyphenyl)propionic acid
- 3-(4-Cyanophenyl)propionic acid
Uniqueness
3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials.
Properties
Molecular Formula |
C24H26N2O5 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C24H26N2O5/c1-3-31-21-12-6-18(7-13-21)25-23(27)16-26-19(9-15-24(28)29)8-14-22(26)17-4-10-20(30-2)11-5-17/h4-8,10-14H,3,9,15-16H2,1-2H3,(H,25,27)(H,28,29) |
InChI Key |
GTKVXCUULXIAHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC=C2C3=CC=C(C=C3)OC)CCC(=O)O |
Origin of Product |
United States |
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